molecular formula C16H14O4 B6019220 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone CAS No. 727421-76-3

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone

Cat. No.: B6019220
CAS No.: 727421-76-3
M. Wt: 270.28 g/mol
InChI Key: ZFYFHGPKWJKQSL-UHFFFAOYSA-N
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Description

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone is an organic compound that features a benzodioxin ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone typically involves the reaction of 1,4-benzodioxane with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the reagents used.

Scientific Research Applications

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally related compound with similar chemical properties.

    4-Methoxybenzoyl Chloride: A precursor used in the synthesis of the target compound.

    Quinones: Oxidized derivatives that share some chemical reactivity.

Uniqueness

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone is unique due to its specific combination of a benzodioxin ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)16(17)12-4-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFHGPKWJKQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364070
Record name STK163074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727421-76-3
Record name STK163074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-methoxy-phenyl)-methanol (2.03 g crude, 7.5 mmol) in CH2Cl2 (20 mL) at room temperature was added activated MnO2 powder (3.4 g, 39 mmol) and kept adding 2˜3 equivalents of MnO2 every 3˜5 h until HPLC showed disappearance of the starting material. The black suspension was filtered through a Celite pad, concentrated in vacuo to give (2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-methoxy-phenyl)-methanone as an brown oil (2.09 g, 103% crude yield): 1H NMR (CDCl3) δ 3.88 (s, 3H, OCH3), 4.30-4.34 (m, 4H, CH2CH2), 6.91-6.97 (m, 3H, Ar), 7.26-7.36 (m, 2H, Ar), 7.78-7.81 (m, 2H, Ar). The product was used in the next step without further purification.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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